2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide
Description
Properties
IUPAC Name |
2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-17-8-4-2-3-7(5-8)11-15-14-10(18-11)6-9(16)13-12/h2-5H,6,12H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBFIFIDXZTXBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)CC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Ethyl 3-Methoxybenzoate
Procedure :
3-Methoxybenzoic acid (0.05 mol) is refluxed with absolute ethanol (20 mL) and potassium hydroxide (0.05 mol) for 30 minutes, followed by the addition of ethyl bromoacetate (0.05 mol). Refluxing continues for 6 hours, with monitoring via thin-layer chromatography (TLC). The product is isolated via chloroform extraction and evaporation.
Data :
Formation of 3-Methoxybenzohydrazide
Procedure :
Ethyl 3-methoxybenzoate (0.045 mol) is treated with 80% hydrazine hydrate (0.045 mol) in ethanol under reflux for 4 hours. The precipitate is filtered and washed with cold water.
Data :
Cyclization to 5-(3-Methoxyphenyl)-1,3,4-Oxadiazole-2-Thiol
Procedure :
3-Methoxybenzohydrazide (0.04 mol) is refluxed with CS₂ (0.08 mol) and potassium hydroxide (0.04 mol) in ethanol for 6 hours. Acidification with HCl yields the oxadiazole thiol.
Data :
Alkylation with Ethyl Bromoacetate
Procedure :
The oxadiazole thiol (0.035 mol) is dissolved in dimethylformamide (DMF) with sodium hydride (0.035 mol) and stirred for 30 minutes. Ethyl bromoacetate (0.035 mol) is added, and stirring continues for 4 hours. Precipitation with water yields the thioacetate ester.
Data :
Hydrazinolysis to Acetohydrazide
Procedure :
The thioacetate ester (0.03 mol) is treated with 80% hydrazine hydrate (0.03 mol) in methanol at room temperature for 3 hours. The product is filtered and dried.
Data :
-
Yield : 83%
-
Molecular Formula : C₁₁H₁₂N₄O₃S
-
¹³C NMR : δ 170.2 (C=O), 159.8 (oxadiazole C-2), 55.1 (OCH₃).
Critical Analysis of Methodologies
Solvent and Base Selection
Reaction Monitoring
-
TLC (hexane:ethyl acetate, 7:3) ensures intermediate purity.
Yield Optimization
Spectral Characterization and Validation
Table 1. Spectroscopic Data for Key Intermediates
| Compound | IR (C=O, cm⁻¹) | ¹H NMR (δ, ppm) | MS (m/z) |
|---|---|---|---|
| 3-Methoxybenzohydrazide | 1667 | 6.93–6.96 (Ar-H), 3.81 (OCH₃) | 194 [M]⁺ |
| Oxadiazole Thiol | — | 7.25–7.30 (Ar-H) | 221 [M]⁺ |
| Final Acetohydrazide | 1652 | 4.12 (CH₂), 3.79 (OCH₃) | 264 [M]⁺ |
Challenges and Recommendations
Chemical Reactions Analysis
2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced oxadiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted oxadiazole derivatives
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its antimicrobial and anticancer properties. The oxadiazole ring is known to interact with various biological targets, making it a promising candidate for drug development.
- Antimicrobial Activity : Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial effects against various pathogens. For instance, a study demonstrated that similar oxadiazole compounds showed activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Potential : The compound's ability to inhibit specific enzymes involved in cancer progression has been highlighted in several studies. A notable case study revealed that oxadiazole derivatives could induce apoptosis in cancer cells by activating caspase pathways .
Biological Research
In biological studies, the compound is evaluated for its potential as an anti-inflammatory agent . The mechanism involves the modulation of inflammatory pathways through inhibition of pro-inflammatory cytokines.
- Case Study Example : A recent investigation into related oxadiazole derivatives found that they significantly reduced levels of TNF-alpha and IL-6 in vitro, suggesting a robust anti-inflammatory effect .
Materials Science
The unique properties of 2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide make it suitable for applications in materials science.
Mechanism of Action
The mechanism of action of 2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as tubulin . Additionally, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
Positional Isomerism of Methoxy Substitutents
- 4-[5-(2-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]Benzohydrazide (C₁₅H₁₄N₄O₃) This compound features a 2-methoxyphenyl group on the oxadiazole ring and a benzohydrazide moiety. While biological data are unspecified, the benzohydrazide group may confer distinct solubility and pharmacokinetic properties compared to acetohydrazide .
Halogenated and Alkylated Derivatives
- 2-[5-(3-Fluoro-4-Methylphenyl)-1,3,4-Oxadiazol-2-yl]Acetohydrazide (C₁₁H₁₁FN₄O₂) Substitution with a 3-fluoro-4-methylphenyl group introduces both electronegative (F) and lipophilic (CH₃) groups. No direct bioactivity data are provided, but such modifications are often linked to enhanced antimicrobial or anticancer activity .
N′-[(Z/E)-(3-Indolyl)Methylene]-2-{[5-(Pyridin-4-yl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Acetohydrazide
The pyridin-4-yl substituent imparts basicity and hydrogen-bonding capability. This derivative exhibited potent EGFR inhibition (IC₅₀ = 0.010 μM), highlighting the role of heteroaromatic substituents in targeting kinase pathways .
Functional Group Modifications
Thioether-Linked Derivatives
- 1-(5-Mercapto-1,3,4-Oxadiazol-2-yl)-2-(Pyridine-2-ylamino)Ethanone Replacing acetohydrazide with a pyridine-2-ylamino group and introducing a thioether (-S-) linker resulted in significant antimicrobial activity (MIC: 30.2–43.2 μg/cm³). The thioether group may enhance redox activity, contributing to microbial membrane disruption .
Cyclohexyl and Aromatic Hybrids
- 3-(5-Cyclohexyl-1,3,4-Oxadiazol-2-yl)Aniline
Substitution with a cyclohexyl group increases lipophilicity, favoring blood-brain barrier penetration. The aniline moiety enables covalent interactions with enzymes like cyclooxygenase (COX), as seen in related compounds with anti-inflammatory activity (68.4% inhibition) .
Antimicrobial Activity
- Compounds with electron-withdrawing groups (e.g., F, NO₂) or thioether linkers exhibit enhanced antimicrobial potency. For example, pyridin-4-yl derivatives showed EGFR inhibition, while thioether-containing analogs disrupted microbial membranes .
- The target compound’s 3-methoxy group may reduce antimicrobial efficacy compared to halogenated analogs but could improve solubility for systemic applications .
Anti-Inflammatory and Analgesic Effects
- 2-[(4-Chloro-3-Methylphenoxy)Methyl]-5-Aryl-1,3,4-Oxadiazoles Derivatives with chloro and methyl substituents demonstrated analgesic (writhing test) and anti-inflammatory (COX-2 inhibition, IC₅₀ = 8.2 mM) activities. The acetohydrazide group’s hydrogen-bonding capacity is critical for COX-2 selectivity .
Anticancer Potential
- Pyridin-4-yl and Indole Derivatives These compounds showed nanomolar-level IC₅₀ values against EGFR, suggesting that electron-deficient aromatic systems enhance kinase binding. The target compound’s methoxy group may reduce affinity compared to pyridine but could mitigate toxicity .
Comparative Data Table
Biological Activity
The compound 2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide is a derivative of the oxadiazole class, known for its diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The chemical formula for 2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide can be represented as:
Structural Features
- Oxadiazole Ring : The presence of the oxadiazole ring is crucial for the biological activity of this compound.
- Methoxy Group : The 3-methoxyphenyl substitution enhances lipophilicity and biological interaction.
Synthesis Pathway
The synthesis typically involves the condensation of 3-methoxybenzohydrazide with appropriate reagents to form the oxadiazole ring. Common methods include:
- Refluxing with acetic anhydride or phosphoryl chloride.
- Cyclization reactions that yield the desired oxadiazole structure.
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties . For instance, studies have shown that derivatives can inhibit cancer cell proliferation through mechanisms such as:
- Inhibition of angiogenesis : Oxadiazoles have been linked to reduced blood vessel formation in tumors.
- Mitotic arrest : Some derivatives disrupt normal cell cycle progression, leading to apoptosis in cancer cells .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various bacterial strains. The presence of electron-withdrawing groups has been associated with increased efficacy against both Gram-positive and Gram-negative bacteria .
- Enzyme Inhibition : The oxadiazole ring interacts with enzymes involved in cell signaling pathways, inhibiting their function and leading to altered cellular responses.
- Cell Membrane Penetration : The methoxy group enhances the compound's ability to penetrate cell membranes, improving bioavailability and efficacy .
Structure-Activity Relationship (SAR)
The biological activity of 2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide is influenced by its structural features:
- Substitution Patterns : Variations in substitution at the aromatic ring significantly affect potency. For example, electron-donating groups enhance anticancer activity, while electron-withdrawing groups improve antimicrobial properties .
- Hydrophobic Interactions : The hydrophobic nature of certain substituents can improve binding affinity to target proteins.
Study 1: Anticancer Efficacy
A study evaluated a series of oxadiazole derivatives for their anticancer effects on human cancer cell lines. The results indicated that compounds with a similar structure to 2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide exhibited IC50 values in the low micromolar range against various cancer types .
Study 2: Antimicrobial Activity
In another investigation, a derivative was tested against multiple bacterial strains. Results showed significant inhibition at concentrations as low as 50 µM, indicating strong antimicrobial potential .
Q & A
Q. Example Synthesis Table
| Step | Reagents/Conditions | Intermediate | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Hydrazine hydrate, ethanol, reflux (4 h) | Oxadiazole-thiol | 75–80 | |
| 2 | Ethyl chloroacetate, methanol, reflux | Acetohydrazide | 68–72 |
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Confirm N–H stretches (3100–3300 cm⁻¹ for hydrazide) and C=O stretches (1650–1700 cm⁻¹) .
- NMR :
- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns (e.g., loss of –NH–NH₂ groups) .
Basic: What preliminary biological activities have been reported for structurally related acetohydrazide-oxadiazole derivatives?
Methodological Answer:
- Anticancer Activity : Derivatives inhibit EGFR tyrosine kinase (IC₅₀ = 0.010 μM) via molecular docking to ATP-binding sites .
- Antifungal/Antibacterial : Thioether-linked oxadiazoles disrupt fungal membrane synthesis (MIC = 8–16 µg/mL against Candida spp.) .
- Analgesic/Anti-inflammatory : Substituted analogs reduce carrageenan-induced edema by 68–74% via COX-2 inhibition .
Q. Key Bioactivity Table
| Activity | Target/Mechanism | Potency (IC₅₀/MIC) | Reference |
|---|---|---|---|
| Anticancer | EGFR inhibition | 0.010 μM | |
| Antifungal | Membrane synthesis disruption | 8–16 µg/mL | |
| Anti-inflammatory | COX-2 inhibition | 68–74% reduction |
Advanced: How can researchers optimize reaction yields for this compound’s synthesis?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance cyclization efficiency .
- Catalysis : Phosphorus oxychloride (POCl₃) improves oxadiazole ring formation under mild conditions .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 4 h) and improves yield by 15–20% .
Advanced: How do substituents on the oxadiazole ring influence bioactivity?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Enhance anticancer activity (e.g., –NO₂, –CF₃) by increasing electrophilicity for target binding .
- Methoxy Positioning : 3-Methoxyphenyl improves blood-brain barrier penetration for CNS-targeted analogs .
- Thioether Linkages : Increase antifungal potency by promoting membrane interaction .
Q. Structure-Activity Relationship (SAR) Table
Advanced: How should researchers address contradictory data in biological assays?
Methodological Answer:
- Dose-Response Validation : Re-test compounds across multiple concentrations (e.g., 0.1–100 μM) to confirm IC₅₀ consistency .
- Target Selectivity Profiling : Use kinase panels or proteomic assays to rule off-target effects (e.g., EGFR vs. VEGFR inhibition) .
- Metabolic Stability Tests : Assess liver microsome stability to clarify discrepancies in in vivo vs. in vitro results .
Advanced: What computational strategies support the design of analogs with improved efficacy?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding poses in EGFR (PDB: 1M17) or COX-2 (PDB: 3LN1) .
- QSAR Modeling : Correlate Hammett constants (σ) or logP values with bioactivity to guide substituent selection .
- ADMET Prediction : SwissADME or pkCSM tools optimize pharmacokinetics (e.g., reduce hepatotoxicity risk) .
Advanced: How can researchers design derivatives for selective kinase inhibition?
Methodological Answer:
- Scaffold Hybridization : Fuse oxadiazole-acetohydrazide with benzothiazole or indole moieties to target unique kinase subpockets .
- Covalent Inhibitor Design : Introduce acrylamide groups for irreversible binding to cysteine residues in kinases .
- Fragment-Based Screening : Identify minimal pharmacophores using X-ray crystallography of kinase-inhibitor complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
